Methyl 6-amino-5-cyano-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate
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Overview
Description
Methyl 6-amino-5-cyano-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate is a complex organic compound that belongs to the pyridine family This compound is characterized by the presence of multiple functional groups, including an amino group, a cyano group, a methyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-5-cyano-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dichloro-4-trifluoromethylbenzene with diazonium salts, followed by cyclization with dicyanoethyl acetate . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-5-cyano-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted pyridine compounds.
Scientific Research Applications
Methyl 6-amino-5-cyano-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-amino-5-cyano-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4H-pyran-3-carboxylic acid derivatives: Similar structure with different substituents.
Uniqueness
Methyl 6-amino-5-cyano-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8F3N3O2 |
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Molecular Weight |
259.18 g/mol |
IUPAC Name |
methyl 6-amino-5-cyano-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8F3N3O2/c1-4-6(9(17)18-2)7(10(11,12)13)5(3-14)8(15)16-4/h1-2H3,(H2,15,16) |
InChI Key |
DVOZWXGPFRCWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N)C#N)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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